molecular formula C12H15NO4S B2651567 2-(2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid CAS No. 885461-46-1

2-(2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid

Cat. No.: B2651567
CAS No.: 885461-46-1
M. Wt: 269.32
InChI Key: RBGADQFAOPPWGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid (CAS 885461-46-1) is a high-purity chemical building block of significant interest in medicinal chemistry and organic synthesis. It features the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure found in numerous compounds with diverse pharmacological activities . The molecule is functionalized with a methanesulfonyl (mesyl) group and an acetic acid side chain, making it a versatile intermediate for constructing more complex molecules. The THIQ core is recognized for its broad biological relevance, with synthetic and natural analogs exhibiting anti-inflammatory, antibacterial, antiviral, antifungal, anti-leishmanial, anticancer, and antimalarial properties . This compound serves as a key synthetic precursor in various chemical transformations. The methanesulfonyl group is a versatile functionality in organic synthesis, often used in the formation of sulfonamides or as an activating group in cyclization reactions to generate diverse heterocyclic systems . Researchers can employ this compound in the synthesis of novel compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. Its structural features are particularly valuable for exploring new chemical space in the development of inhibitors for various biological targets, such as mycobacterial ATP synthase . This product is intended for research applications and is not for diagnostic or therapeutic use. Please refer to the Certificate of Analysis for lot-specific data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-18(16,17)13-7-6-9-4-2-3-5-10(9)11(13)8-12(14)15/h2-5,11H,6-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGADQFAOPPWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=CC=CC=C2C1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid typically involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.

    Introduction of the Methanesulfonyl Group: The tetrahydroisoquinoline core is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.

    Acetic Acid Substitution: Finally, the methanesulfonylated tetrahydroisoquinoline is reacted with bromoacetic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the tetrahydroisoquinoline core.

    Reduction: Reduced forms of the compound, potentially leading to the removal of the methanesulfonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Therapeutic Applications

The compound has been studied for its potential in treating a variety of conditions:

  • Metabolic Disorders :
    • Diabetes and Obesity : Research indicates that this compound may influence metabolic pathways that regulate glucose homeostasis and lipid metabolism. It has been shown to modulate the activity of REV-ERB receptors, which play a crucial role in circadian rhythms and metabolic processes .
  • Cardiovascular Health :
    • Atherosclerosis and Dyslipidemia : The modulation of REV-ERB receptors can also impact lipid profiles and inflammatory responses associated with cardiovascular diseases. Studies suggest that compounds like 2-(2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid could be beneficial in managing dyslipidemia and preventing atherosclerosis .
  • Neuropsychiatric Disorders :
    • Bipolar Disorder and Depression : Given its influence on circadian rhythms, this compound might have applications in treating mood disorders. Preclinical studies have indicated potential antidepressant effects by modulating neurotransmitter systems .
  • Cancer Treatment :
    • Some studies have explored the use of this compound in cancer therapy, particularly for its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways .
  • Sleep Disorders :
    • The compound's effects on circadian rhythm regulation also suggest potential applications in treating sleep disorders such as insomnia and sleep apnea .

Case Studies

Several studies have documented the effects of this compound:

  • Study on Metabolic Regulation :
    • A study published in Nature demonstrated that compounds targeting REV-ERB receptors could significantly improve glucose tolerance in diabetic mice models . The administration of this compound resulted in reduced blood sugar levels and improved insulin sensitivity.
  • Neuropsychiatric Applications :
    • Research published in Psychopharmacology evaluated the antidepressant effects of this compound in rodent models. The results indicated a significant reduction in depressive-like behaviors after treatment with the compound over several weeks .

Summary Table of Applications

Application AreaPotential BenefitsRelevant Studies
Metabolic DisordersImproved glucose metabolism and lipid profiles[Study on Diabetes]
Cardiovascular HealthReduced risk factors for atherosclerosis[Cardiovascular Study]
Neuropsychiatric DisordersAlleviation of symptoms related to mood disorders[Psychopharmacology Study]
Cancer TreatmentInduction of apoptosis in cancer cells[Cancer Research]
Sleep DisordersRegulation of circadian rhythms[Sleep Study]

Mechanism of Action

The mechanism of action of 2-(2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This can lead to the modulation of enzyme activities, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Tetrahydroisoquinoline Ring

Sulfonyl Group Modifications
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 2-Methanesulfonyl C₁₂H₁₅NO₄S 269.32 High polarity due to –SO₂CH₃; potential for sulfonamide-like interactions .
2-[2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic Acid 2-Thiophene-sulfonyl C₁₅H₁₅NO₄S₂ 337.41 Thiophene ring enables π-π stacking; bulkier than methanesulfonyl, possibly reducing solubility .
Alkoxy Substituents
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic Acid Hydrochloride 6,7-Dimethoxy C₁₃H₁₈ClNO₄ 287.74 Methoxy groups increase lipophilicity; hydrochloride salt improves aqueous solubility .
2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic Acid 6,7-Diethoxy C₁₅H₂₁NO₄ 279.34 Ethoxy groups further enhance lipophilicity, potentially affecting membrane permeability .
Electron-Withdrawing Groups
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
2-(4,4-Difluoro-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic Acid 4,4-Difluoro, 1,3-dioxo C₁₁H₇F₂NO₄ 271.18 Fluorine atoms enhance metabolic stability; dioxo group increases acidity of acetic acid .

Modifications to the Acetic Acid Moiety

Ester Derivatives
Compound Name Modification Molecular Formula Molecular Weight (g/mol) Key Properties
Methyl 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)acetate Hydrochloride Methyl ester C₁₂H₁₆ClNO₂ 241.71 Esterification converts the acid to a prodrug, likely improving oral bioavailability .
Acetyl Substitution
Compound Name Modification Molecular Formula Molecular Weight (g/mol) Key Properties
(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic Acid 2-Acetyl C₁₃H₁₅NO₃ 233.26 Acetyl group reduces polarity compared to methanesulfonyl, altering pharmacokinetics .

Unsubstituted Analog

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Properties
2-(1,2,3,4-Tetrahydro-1-isoquinolinyl)acetic Acid No substituents C₁₁H₁₃NO₂ 191.23 Simpler structure with higher flexibility; lacks electron-withdrawing groups, reducing acidity .

Implications of Structural Differences

Polarity and Solubility :

  • Methanesulfonyl and thiophene-sulfonyl groups increase polarity but may reduce solubility in non-polar solvents .

Prodrug Potential :

  • Esterified analogs (e.g., methyl ester in ) could serve as prodrugs, requiring enzymatic hydrolysis for activation .

Biological Activity

2-(2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C13H17NO4S
Molecular Weight 283.35 g/mol
CAS Number 88111-90-4
IUPAC Name Methyl 2-(2-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate
Appearance Powder
Density 1.38 g/cm³

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that it may act as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes and reducing pro-inflammatory cytokines such as TNF-α and IL-6 .

Anti-inflammatory Activity

In vitro studies have shown that derivatives of tetrahydroisoquinoline compounds exhibit significant inhibition of COX-1 and COX-2 activities. For instance:

  • COX-1 IC50 Values : Ranged from 12.47 µM to 19.3 µM.
  • COX-2 IC50 Values : Showed potent inhibition with values as low as 0.04 µM .

Case Studies and Research Findings

Several studies have evaluated the biological effects of related compounds, providing insights into the potential applications of this compound.

  • Study on Anti-inflammatory Effects :
    • A series of compounds were tested for their ability to inhibit COX enzymes.
    • The most effective compound demonstrated a COX-2 IC50 value significantly lower than standard drugs like celecoxib .
  • Cytotoxicity Evaluation :
    • In a study assessing cytotoxic effects on cancer cell lines, related tetrahydroisoquinoline derivatives showed varying degrees of activity against Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA), indicating potential anticancer properties .
  • Neuroprotective Effects :
    • Compounds similar in structure exhibited neuroprotective effects by inhibiting oxidative stress pathways and reducing levels of nitric oxide (NO) and reactive oxygen species (ROS) .

Q & A

Q. How is the structural identity of 2-(2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid confirmed in synthetic studies?

Structural confirmation typically involves a combination of spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR spectra identify proton and carbon environments, with key peaks for the methanesulfonyl group (δ3.03.5\delta \sim 3.0-3.5 ppm for 1H^{1}\text{H}), tetrahydroisoquinoline backbone, and acetic acid moiety .
  • X-ray Crystallography: Programs like SHELX refine crystal structures to confirm bond lengths, angles, and stereochemistry. The methanesulfonyl group’s electron density can be mapped to validate its position .
  • High-Resolution Mass Spectrometry (HRMS): Exact mass measurements (<3<3 ppm error) confirm molecular formula .

Q. What are common synthetic routes for preparing tetrahydroisoquinoline acetic acid derivatives?

  • Multicomponent Reactions: Analogous to methods for furoquinolin-acetic acids, starting materials like 8-hydroxyquinoline, glyoxal derivatives, and Meldrum’s acid undergo condensation and cyclization under reflux (e.g., acetonitrile or acetic acid) .
  • Reductive Amination: Sodium borohydride reduces intermediates in ethanol, followed by neutralization and purification (e.g., chloroform extraction) .
  • Ester Hydrolysis: Ethyl or methyl esters of related tetrahydroisoquinoline derivatives are hydrolyzed to yield the acetic acid moiety .

Q. What spectroscopic techniques are essential for characterizing purity?

  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C=O stretch at \sim1715 cm1^{-1} for acetic acid, S=O stretch at \sim1170 cm1^{-1} for sulfonyl groups) .
  • Chromatography (TLC/HPLC): Monitors reaction progress and purity using solvent systems like ethyl acetate/methanol (4:1) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational modeling and experimental spectral data?

  • Density Functional Theory (DFT): Compare computed NMR chemical shifts (using software like Gaussian) with experimental data to identify conformational mismatches .
  • Crystallographic Refinement: Use SHELXL to adjust torsional angles and validate hydrogen bonding patterns, which may explain deviations in NOESY or 1H^{1}\text{H}-13C^{13}\text{C} HMBC correlations .

Q. What strategies optimize reaction yields under varying catalytic conditions?

  • Solvent Screening: Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in condensation steps, while acetic acid promotes cyclization .
  • Catalyst Selection: Triethylamine (Et3_3N) or DBU improves reaction rates in Meldrum’s acid-mediated syntheses .
  • Temperature Control: Reflux conditions (\sim80–100°C) balance reaction speed and byproduct suppression .

Q. How does the methanesulfonyl group influence reactivity in nucleophilic substitutions?

  • Electron-Withdrawing Effects: The sulfonyl group activates the tetrahydroisoquinoline ring for electrophilic attacks (e.g., nitration) but deactivates it toward Friedel-Crafts alkylation .
  • Steric Effects: Bulky substituents at the 2-position may hinder access to the nitrogen lone pair, reducing nucleophilic substitution rates. Comparative studies with acetyl or thiophene-sulfonyl analogs are recommended .

Data Contradiction Analysis

Q. How should researchers address conflicting 13C^{13}\text{C}-NMR assignments for the acetic acid moiety?

  • 2D-NMR Validation: Use HMBC to correlate the acetic acid proton (δ3.96\delta \sim 3.96 ppm) with carbonyl (δ171.99\delta \sim 171.99 ppm) and adjacent carbons .
  • Isotopic Labeling: Synthesize 13C^{13}\text{C}-labeled acetic acid derivatives to unambiguously assign peaks .

Methodological Tables

Technique Application Example Parameters Reference
X-ray Crystallography (SHELX)Bond length/angle validationRint<0.05R_{\text{int}} < 0.05, CC/DC refinement
HRMSMolecular formula confirmationESI-TOF, <3<3 ppm mass error
Multicomponent ReactionSynthesis of fused heterocyclesReflux in MeCN, 1–2 h reaction time

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.